6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-(4-amino-2,6-dichlorophenoxy)-5-propan-2-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-6(2)8-5-11(17-18-13(8)19)20-12-9(14)3-7(16)4-10(12)15/h3-6H,16H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQNEKHHAFIRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one
- CAS No.: 920509-28-0
- Molecular Formula : C₁₃H₁₃Cl₂N₃O₂
- Molecular Weight : 314.17 g/mol
- Structural Features: A pyridazinone core substituted with an isopropyl group at position 4 and a 4-amino-2,6-dichlorophenoxy moiety at position 6 .
Key Properties :
- Physical State : Solid at room temperature (storage conditions: dry, dark, room temperature) .
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Agricultural: Selective herbicidal activity against weeds while preserving crops due to its chlorophenoxy group . Pharmaceutical: Critical intermediate in synthesizing Resmetirom, a thyroid hormone receptor-β agonist .
Synthesis: Produced via advanced organic chemistry techniques, including nucleophilic substitution and cyclization reactions. Modifications to its pyridazinone core and substituents are explored to enhance bioactivity .
Comparison with Similar Compounds
The compound belongs to the pyridazinone family, a class of heterocyclic molecules with diverse biological activities. Below is a comparative analysis with structurally and functionally related compounds:
Structural Analogues
Functional Comparisons
Herbicidal Activity
- This compound: Exhibits selective herbicidal action due to its dichlorophenoxy group, which disrupts weed growth pathways .
- Related Chlorophenoxy Compounds: Compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) share similar herbicidal mechanisms but lack the pyridazinone core, reducing crop selectivity .
Pharmaceutical Potential
- Resmetirom Intermediate: The compound’s amino and chlorophenoxy groups enable its role in synthesizing Resmetirom, contrasting with simpler pyridazinones (e.g., 3,6-dichloro-4-isopropylpyridazine) that lack functional groups for receptor binding .
- Anti-inflammatory Pyridazinones: Analogues like 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one prioritize anti-inflammatory activity over receptor specificity, limiting their therapeutic scope .
Research Findings and Data Tables
Physicochemical Data
Commercial and Regulatory Status
- Supply Chain : Manufactured in China, India, and Germany for agricultural and pharmaceutical use .
Preparation Methods
Initial Coupling Reaction
3,6-Dichloropyridazine reacts with 2,6-dichloro-4-aminophenol in dimethylacetamide (DMAC) at 65°C using cesium carbonate as base (3:1 molar ratio), yielding 3,5-dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline with 87% conversion efficiency. The reaction mixture is subsequently hydrolyzed under acidic conditions (pH 2-3) to remove protective groups.
Isopropyl Group Introduction
The critical step employs isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at -15°C to 0°C, achieving regioselective addition at the 4-position of the pyridazine ring. The Grignard reagent is introduced at a 1.2:1 molar ratio relative to the substrate, with lithium chloride (0.5 equiv) as a Lewis acid catalyst to enhance reaction specificity. This step demonstrates remarkable positional selectivity, producing <1.5% of the undesired 5-isopropyl isomer.
Oxidation and Cyclization
Subsequent oxidation with bromine in aqueous potassium hydroxide at 40-45°C induces cyclization to form the pyridazinone core. The reaction is quenched with sodium thiosulfate to eliminate excess bromine, followed by pH adjustment to 6.5-7.0 for crystallization.
Process Optimization Parameters
Key reaction parameters influencing yield and purity were systematically optimized in the patented process:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Grignard Reaction Temp | -15°C to 0°C | Maintains >98% regioselectivity |
| THF:Substrate Ratio | 10:1 (v/w) | Prevents viscosity issues |
| Oxidation pH | 13.5-14.0 | Minimizes bromo-byproducts |
| Crystallization Temp | 20-25°C | Controls polymorph formation |
| Final Drying Conditions | 45°C under vacuum (50 mbar) | Reduces residual solvents to <0.1% |
The process achieves an overall yield of 68-72% from 3,6-dichloropyridazine, with the final API-grade material demonstrating:
Purification and Polymorph Control
The crystallization process detailed in EP2895466B1 produces the thermodynamically stable Form I polymorph. Key purification steps include:
-
Hot Filtration : Crude product is dissolved in ethanol (5:1 v/w) at 78°C and filtered through a 0.45μm membrane to remove particulate impurities
-
Gradient Cooling : Controlled cooling from 75°C to 20°C at 5°C/hour induces gradual crystal growth
-
Anti-Solvent Addition : Water is introduced (10% v/v) during the final cooling phase to maximize yield
Form I characterization data from XRPD analysis shows characteristic peaks at:
Impurity Profiling and Control
HPLC-MS analysis identifies three primary impurities requiring control:
-
5-Isopropyl Isomer (0.2-0.8%) : Minimized through low-temperature Grignard addition and LiCl catalysis
-
Dimerized Byproduct (0.1-0.3%) : Controlled via strict oxygen exclusion during oxidation
-
Chlorinated Degradants (<0.1%) : Addressed through post-crystallization charcoal treatment
The impurity control strategy employs:
-
In-process NMR monitoring at stages 2.1 and 4.3
-
Designated purge factors of >10 for all critical impurities
-
Final crystallization rejection coefficients of 85-92% for residual metals
Analytical Characterization
Comprehensive spectroscopic data confirms compound identity and purity:
1H NMR (400 MHz, DMSO-d6)
δ 12.45 (s, 1H, NH), 7.38 (s, 2H, Ar-H), 6.95 (s, 1H, pyridazine-H), 4.21 (hept, J=6.8 Hz, 1H, CH), 1.32 (d, J=6.8 Hz, 6H, CH3)
IR (KBr)
ν 3250 (NH stretch), 1675 cm⁻¹ (C=O), 1540 (C=N), 1245 (C-O-C)
HPLC Conditions
Column: C18, 250×4.6mm, 5μm
Mobile Phase: 65:35 0.1% H3PO4:ACN
Retention Time: 8.2 min
Scale-Up Considerations
Industrial implementation of the process requires:
-
Jacketed reactors with ±1°C temperature control for Grignard steps
-
Hastelloy C-276 construction to handle bromine corrosion
-
Continuous extraction systems for solvent recovery (THF reuse rate >85%)
-
In-line PAT tools for real-time purity monitoring (NIR, Raman)
Pilot plant trials (50 kg batches) demonstrated:
-
Consistent yields of 70.3±1.2%
-
Purity reproducibility of 99.5±0.3%
-
Process mass intensity (PMI) of 32 kg/kg, with solvent recycling reducing PMI to 18 kg/kg
Comparative Analysis of Synthetic Approaches
While the Grignard route dominates industrial production, alternative methods have been explored:
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Friedel-Crafts Alkylation | 48 | 92 | Poor regioselectivity |
| Transition Metal Catalysis | 55 | 95 | Pd residue >500 ppm |
| Enzymatic Functionalization | 32 | 88 | Long reaction times (72h) |
The patented Grignard method remains superior in cost-effectiveness ($120/kg production cost vs. $210/kg for catalytic methods) and scalability .
Q & A
Q. What are the optimal synthetic routes for 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one, considering functional group compatibility and yield efficiency?
- Methodological Answer : The synthesis of pyridazinone derivatives often involves nucleophilic aromatic substitution (NAS) for introducing phenoxy groups. For example, microwave-assisted synthesis (MAS) has been effective in reducing reaction times and improving yields for structurally related 3,6-dichloropyridazine derivatives . To synthesize the target compound, start with 3,6-dichloro-4-isopropylpyridazine as a precursor. React it with 4-amino-2,6-dichlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization may require iterative adjustments to solvent polarity and temperature .
Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for CH) and aromatic protons (δ ~6.8–7.5 ppm for dichlorophenoxy). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.
- IR : Identify key functional groups: N–H stretch (~3300 cm⁻¹ for amine), C=O stretch (~1650 cm⁻¹ for pyridazinone), and C–O–C (~1250 cm⁻¹ for ether linkage).
- MS (ESI or EI) : Look for molecular ion peaks [M+H]⁺ and fragmentation patterns consistent with the loss of Cl or isopropyl groups. Compare with PubChem’s computed InChI and InChI Key for validation .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing the environmental fate of this compound in aquatic ecosystems?
- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rate, photolysis stability) using OECD guidelines. For example, measure solubility in water/organic solvents and assess stability under UV light.
- Phase 2 (Microcosm) : Simulate aquatic environments with sediment/water systems. Monitor biodegradation via LC-MS and track metabolites. Include controls for abiotic degradation.
- Phase 3 (Field) : Use randomized block designs with split plots to evaluate spatial-temporal distribution in contaminated sites . Analyze bioaccumulation in model organisms (e.g., Daphnia magna) via GC-MS.
Q. How can researchers resolve discrepancies in reported bioactivity data for pyridazinone derivatives, particularly regarding enzyme inhibition mechanisms?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (pH, temperature, enzyme concentration). For example, test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric assays.
- Structure-Activity Relationship (SAR) : Syntize analogs with modified substituents (e.g., replacing Cl with F or varying the isopropyl group). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes.
- Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, assay sensitivity) across studies .
Q. What strategies are effective for analyzing antioxidant activity in pyridazinone derivatives, and how do structural modifications influence free radical scavenging?
- Methodological Answer :
- DPPH/ABTS Assays : Prepare solutions of the compound in ethanol (0.1–1.0 mM). Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) after 30 minutes. Calculate IC₅₀ values and compare with ascorbic acid controls.
- Structural Insights : Introduce electron-donating groups (e.g., –OH, –NH₂) to enhance radical scavenging. For example, replacing the dichlorophenoxy group with a hydroxylated analog may improve activity .
- ROS Detection in Cells : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) to quantify intracellular ROS reduction. Correlate with cytotoxicity data (MTT assay) to assess therapeutic windows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
